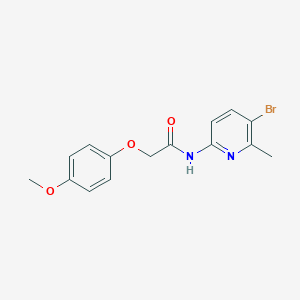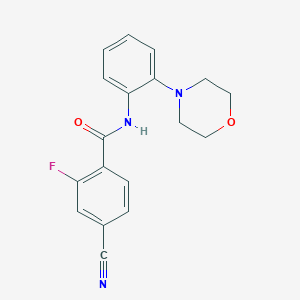
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BMA-168 is a small molecule that has shown promising results in preclinical studies for its ability to modulate specific biological targets, making it a valuable tool for scientific research.
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide modulates specific biological targets by binding to specific proteins and altering their activity. The exact mechanism of action is not fully understood, but it is believed that this compound interacts with ion channels and receptors in the cell membrane, altering their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biological processes, including neuronal signaling, cell growth, and metabolism. In neuronal cells, this compound has been shown to modulate ion channels and receptors, leading to changes in neuronal activity. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In metabolic studies, this compound has been shown to alter glucose metabolism and mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its ability to selectively modulate specific biological targets, making it a valuable tool for studying specific signaling pathways. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for developing new drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new drugs based on its structure. Additionally, this compound can be used as a tool for studying specific biological targets in various research fields, including neuroscience, cancer research, and drug discovery.
Méthodes De Synthèse
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dibromo-4-methylpyridine with 4-methoxyphenol to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to produce the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate specific ion channels and receptors, making it a valuable tool for studying neuronal signaling pathways. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, this compound can be used as a lead compound for developing new drugs that target specific biological targets.
Propriétés
Formule moléculaire |
C15H15BrN2O3 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-13(16)7-8-14(17-10)18-15(19)9-21-12-5-3-11(20-2)4-6-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Clé InChI |
YPDDFCYDORZBFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)

![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)



